3-(3,4,5-Trimethoxyphenyl)propanal
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Overview
Description
Benzenepropanal, 3,4,5-trimethoxy- is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a propanal group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3,4,5-trimethoxy- typically involves the use of 3,4,5-trimethoxybenzaldehyde as a starting material. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to yield the desired product . Another approach involves the use of 3,4,5-trimethoxybenzoic acid, which is first converted to its corresponding anhydride and then reduced to form the aldehyde .
Industrial Production Methods: Industrial production of Benzenepropanal, 3,4,5-trimethoxy- often employs large-scale oxidation and reduction reactions. The process is designed to be efficient and cost-effective, utilizing readily available raw materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 3,4,5-trimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenepropanal, 3,4,5-trimethoxy- involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets may vary depending on the context of its use, such as its role as an intermediate in chemical synthesis or its potential therapeutic effects .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxyphenethylamine (Mescaline)
Uniqueness: Benzenepropanal, 3,4,5-trimethoxy- is unique due to its specific structural features, including the presence of three methoxy groups and a propanal group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers unique reactivity and potential biological activities .
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTZAADKOVINBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452631 |
Source
|
Record name | Benzenepropanal,3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121667-78-5 |
Source
|
Record name | Benzenepropanal,3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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